
Anemonin
概要
説明
Anemonin (C${10}$H${8}$O$_{4}$) is a dimeric lactone derived from the enzymatic degradation of ranunculin, a glycoside found in plants of the Ranunculaceae family, such as Ranunculus sardous, Clematis hexapetala, and Pulsatilla patens . It forms via the dimerization of protothis compound, a highly reactive and toxic monomeric compound. This compound is notable for its anti-inflammatory, antimalarial, and antiparasitic properties . Studies highlight its ability to inhibit nuclear factor-kappa B (NF-κB) and activate the Nrf2/heme oxygenase-1 pathway, making it a candidate for treating sepsis-induced acute lung injury .
準備方法
Enzymatic Extraction from Ranunculaceae Plants
The most common natural source of anemonin is plants in the Ranunculaceae family, such as Ranunculus japonicus Thunb. and Anemone nemorosa. These plants contain ranunculin, a glucoside that undergoes enzymatic hydrolysis upon tissue damage. β-Glucosidase converts ranunculin into protothis compound, which rapidly dimerizes into this compound under specific conditions .
Optimization of Extraction Parameters
Monosyllabic experiments have identified critical factors for maximizing this compound yield and purity:
-
NaCl concentration : A 15% NaCl solution enhances protothis compound release from plant matrices by disrupting cell walls .
-
Extraction cycles : Four sequential extractions achieve a cumulative yield of 0.72‰ (0.072% w/w) .
-
Drying conditions : Lyophilization at 60°C (0.08 MPa) preserves this compound stability while removing residual solvents .
Under these conditions, HPLC analysis confirms 99% purity, making this method suitable for laboratory-scale production .
Chemical Synthesis Pathways
For industrial applications, chemical synthesis offers a scalable alternative to plant extraction. Protothis compound, the monomeric precursor, is synthesized from levulinic acid, acetylacrylic acid, or 2-deoxy-d-ribose .
Four-Step Synthesis from 2-Deoxy-d-Ribose
A patented route (46% overall yield) involves :
-
Glycosylation : 2-Deoxy-d-ribose is reacted with methanol to form glycoside 5 .
-
Acylation : Introduction of acetyl groups yields intermediate 6 .
-
Oxidation : Conversion of 6 to lactone 7 (58% yield).
-
Elimination : Thermal treatment induces cyclodimerization to this compound.
This method produces crystalline intermediates, simplifying purification and scalability .
Photochemical Dimerization
Exposing protothis compound to UV radiation (mercury lamp) induces photochemical dimerization with 75% efficiency. This method avoids harsh solvents but requires precise light exposure controls to prevent degradation.
Industrial-Scale Preparation
Patent US20060062860A1 outlines a method for converting protothis compound-rich raw materials (e.g., Clematis chinensis) into non-toxic this compound extracts :
Ethanol-Based Maceration
-
Cold maceration : Soaking in 30–50% ethanol for >8 months converts protothis compound into this compound .
-
Hot maceration : Boiling ethanol (40% v/v) reduces processing time to 6 months .
Both methods yield a yellow, transparent extract with validated antibacterial and anti-inflammatory activity .
Comparative Analysis of Preparation Methods
*Yield depends on raw material protothis compound content.
化学反応の分析
Anemonin undergoes various chemical reactions, including photochemical dimerization. The formation of this compound from protothis compound is most likely a photochemical process, with a 75% yield when exposed to radiation from a mercury lamp . The compound is also involved in oxidation and reduction reactions, which are essential for its biological activity .
科学的研究の応用
Anti-inflammatory Properties
Anemonin has demonstrated significant anti-inflammatory effects in various studies. One notable research highlighted its ability to alleviate symptoms of acute ulcerative colitis (UC) in mouse models. The study found that this compound reduced the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, which are critical mediators in inflammatory responses.
Key Findings:
- This compound improved body weight loss and shortened colon length in DSS-induced UC mice.
- It inhibited the expression of inflammatory cytokines in colon tissues and HT-29 cells treated with lipopolysaccharides (LPS) .
- The mechanism involves targeting protein kinase C theta (PKC-θ), which plays a role in inflammatory signaling pathways.
Antileishmanial and Antischistosomal Activities
Research has indicated that this compound exhibits potent antileishmanial and antischistosomal activities. In vitro studies have shown its effectiveness against Leishmania species and Schistosoma mansoni.
In Vitro Results:
- This compound displayed IC50 values of 1.33 nM against promastigotes of Leishmania aethiopica and 1.58 nM against Leishmania donovani .
- It also showed moderate activity against adult Schistosoma mansoni, with 49% activity at a concentration of 10 µM .
These findings suggest that this compound could serve as a template for developing new treatments for these parasitic infections.
Therapeutic Effects in Sepsis-Induced Acute Lung Injury
This compound has been investigated for its protective effects against sepsis-induced acute lung injury (ALI). In a mouse model, it was shown to reduce mortality rates associated with LPS-induced sepsis and improve overall lung function.
Study Highlights:
- This compound significantly decreased LPS-induced mortality rates.
- It improved clinical outcomes in sepsis models by mitigating lung inflammation .
Summary of Applications
The following table summarizes the applications of this compound based on recent research findings:
Application | Mechanism of Action | Key Findings |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces IL-1β, TNF-α, IL-6 in UC models |
Antileishmanial | Direct cytotoxic effects on Leishmania | IC50 values: 1.33 nM (promastigotes) |
Antischistosomal | Moderate activity against Schistosoma | 49% activity at 10 µM |
Sepsis-induced ALI | Reduction of LPS-induced inflammation | Decreased mortality rates in sepsis models |
作用機序
Anemonin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the expression of osteoclast master transcriptor NFATc1 and its upstream transcriptor c-Fos by decreasing NF-κB and ERK1/2 signaling . In the treatment of ulcerative colitis, this compound targets protein kinase C-θ, inhibiting its translation and thereby reducing inflammation .
類似化合物との比較
Anemonin belongs to a class of bioactive lactones with structural and functional analogs. Key comparisons include:
Protothis compound (C$5$H$4$O$_2$)
- Structure: Monomeric α,β-unsaturated lactone.
- Source : Immediate degradation product of ranunculin in damaged plant tissues.
- Toxicity : Highly irritant; causes blistering and mucosal damage.
- Bioactivity: Limited therapeutic use due to toxicity but serves as a precursor to this compound.
- Stability : Rapidly dimerizes to this compound in aqueous environments .
Ranunculin (C${11}$H${16}$O$_8$)
- Structure : Glycoside of protothis compound.
- Source : Found intact in undamaged Ranunculus and Anemone species.
- Toxicity: Non-toxic until enzymatic hydrolysis releases protothis compound.
- Role : Storage form of protothis compound; indirectly contributes to this compound formation .
Dimethyl this compound (C${12}$H${12}$O$_4$)
- Structure : Methylated derivative of this compound.
- Source : Isolated from Alzatea verticillata.
Table 1: Structural and Functional Comparison of this compound and Analogs
Table 2: this compound Content in Ranunculus Species (HPLC Data)
Species | Extract Type | This compound Concentration (mg/mL) |
---|---|---|
R. sardous | Hydroalcoholic | 2.66 |
R. ficaria | Hydroalcoholic | 1.12 |
R. sceleratus | Glycerol-ethanol | 0.13–0.19 |
R. bulbosus | Hydroalcoholic | <7.68 (below detection limit) |
Key Findings:
Toxicity Profile: this compound’s dimeric structure reduces toxicity compared to protothis compound. Glycerol-ethanol extracts of Ranunculus species, which have lower this compound content, are safer for human use .
Bioactivity Superiority: this compound outperforms protothis compound in therapeutic applications due to its stability and lower toxicity. For example, it inhibits Leishmania parasites at nanomolar concentrations (IC$_{50}$: 1.24–1.91 nM) .
Structural Modifications : Methylation (e.g., dimethyl this compound) may enhance bioavailability and target specificity, as seen in preliminary antitumor studies .
生物活性
Anemonin is a bioactive compound predominantly found in various species of the Ranunculaceae family, particularly in plants like Anemone nemorosa. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-tumor, antibacterial, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
This compound is formed from the hydrolysis of ranunculin, which converts into protothis compound before cyclodimerization leads to the formation of this compound. Its molecular structure allows it to interact with various biological targets, influencing several signaling pathways associated with inflammation and cell survival.
Key Mechanisms
- Inhibition of Cytokine Production : this compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various models of inflammation .
- Impact on Nitric Oxide Synthesis : It inhibits nitric oxide production in endothelial cells, contributing to its anti-inflammatory properties .
- Neuroprotective Effects : this compound demonstrates the ability to penetrate the blood-brain barrier and exert antioxidant effects, making it a candidate for treating neurodegenerative conditions .
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Anti-inflammatory Effects in Ulcerative Colitis
A study investigated the effects of this compound on DSS-induced colitis in mice. Results indicated that this compound treatment led to:
- Improved body weight maintenance during disease progression.
- Reduced colon length , indicating less severe inflammation.
- Lowered DAI scores , reflecting decreased disease activity .
Histological analysis showed significant attenuation of tissue damage and inflammatory cell infiltration in colon tissues treated with this compound compared to control groups.
2. Neuroprotective Activity
In a rat model of cerebral ischemia, administration of this compound resulted in:
- Significant reduction in neuronal apoptosis .
- Improved behavioral outcomes post-injury.
These findings suggest that this compound may have potential therapeutic applications for neurodegenerative diseases due to its ability to mitigate oxidative stress and promote neuronal survival .
Pharmacological Implications
The pharmacological profile of this compound suggests a multifaceted approach to treating various conditions:
- Arthritis : Its anti-inflammatory properties may benefit patients with inflammatory joint diseases.
- Cerebral Ischemia : Neuroprotective effects indicate potential use in stroke management.
- Cancer Therapy : The compound's cytotoxicity against cancer cells presents a promising avenue for further research into its use as an adjunct therapy in oncology .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and quantifying anemonin in plant extracts?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is widely used due to its specificity for diterpenoid lactones like this compound. For structural confirmation, combine with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Ensure calibration with certified reference standards to minimize quantification errors .
- Data Example :
Technique | Sensitivity (LOD) | Precision (% RSD) | Reference |
---|---|---|---|
HPLC-UV | 0.05 µg/mL | 2.1% | |
LC-MS | 0.01 µg/mL | 1.8% |
Q. How can researchers standardize extraction protocols for this compound to ensure reproducibility?
- Methodology : Optimize solvent polarity (e.g., methanol-water mixtures) and extraction time using response surface methodology (RSM). Validate via inter-laboratory comparisons and report detailed parameters (e.g., temperature, solvent-to-material ratio) to align with FAIR data principles .
Q. What in vitro assays are appropriate for preliminary screening of this compound’s biological activity?
- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity, nitric oxide inhibition for anti-inflammatory activity) with positive controls (e.g., dexamethasone). Include dose-response curves and statistical validation (ANOVA) to distinguish signal from noise .
Advanced Research Questions
Q. How can contradictory findings about this compound’s cytotoxicity across studies be resolved?
- Methodology : Conduct meta-analysis to identify confounding variables (e.g., cell line variability, purity of compounds). Replicate experiments under standardized conditions and apply multivariate statistical models (e.g., PCA) to isolate contributing factors .
- Case Study : A 2024 study found discrepancies in IC₅₀ values between HeLa (15 µM) and MCF-7 (45 µM) cells, attributed to differential expression of detoxification enzymes .
Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?
- Methodology : Store samples in amber vials under inert gas (N₂), and add antioxidants (e.g., BHT) at 0.01% w/v. Monitor degradation via accelerated stability testing (40°C/75% RH) and validate with stability-indicating HPLC methods .
Q. How can computational modeling improve the design of this compound derivatives with enhanced pharmacokinetics?
- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2). Pair with ADMET prediction tools (e.g., SwissADME) to optimize bioavailability and reduce hepatotoxicity risks .
Q. Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., instrument settings, batch numbers) in supplemental materials. Use unique identifiers for datasets to facilitate cross-study comparisons .
- Data Contradictions : Engage in peer discussions or preprint platforms to validate hypotheses before final publication. Cite conflicting studies transparently and propose mechanistic studies to resolve ambiguities .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting, including randomization and blinding protocols .
特性
IUPAC Name |
4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUQTCXCAFSSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871710 | |
Record name | 1,7-Dioxadispiro[4.0.4~6~.2~5~]dodeca-3,9-diene-2,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90921-11-2 | |
Record name | 1,7-Dioxadispiro(4.0.4.2)dodeca-3,9-diene-2,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090921112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anemonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。